6-Bromo-3-difluoromethoxy-2-nitrotoluene

Nucleophilic Aromatic Substitution SNAr Reactivity Hammett Equation

6-Bromo-3-difluoromethoxy-2-nitrotoluene (CAS 1805527-71-2) is a unique 1,2,3,4-tetrasubstituted toluene intermediate. Its orthogonal bromo, difluoromethoxy, nitro, and methyl groups enable regiospecific synthetic elaboration impossible with isomeric analogs. This densely functionalized scaffold is essential for constructing fluorinated heterocycles, metabolic probes, and for late-stage diversification in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C8H6BrF2NO3
Molecular Weight 282.04 g/mol
CAS No. 1805527-71-2
Cat. No. B1409812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-difluoromethoxy-2-nitrotoluene
CAS1805527-71-2
Molecular FormulaC8H6BrF2NO3
Molecular Weight282.04 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1[N+](=O)[O-])OC(F)F)Br
InChIInChI=1S/C8H6BrF2NO3/c1-4-5(9)2-3-6(15-8(10)11)7(4)12(13)14/h2-3,8H,1H3
InChIKeyFMFDCQVSNGYRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-difluoromethoxy-2-nitrotoluene (CAS 1805527-71-2): A Strategic Tetrasubstituted Building Block for Advanced Synthesis


6-Bromo-3-difluoromethoxy-2-nitrotoluene (CAS 1805527-71-2) is a polysubstituted aromatic compound defined by a unique 1,2,3,4-tetrasubstitution pattern on a toluene core: a bromine atom at the 6-position, a difluoromethoxy (-OCHF2) group at the 3-position, a nitro (-NO2) group at the 2-position, and a methyl (-CH3) group at the 1-position . With a molecular formula of C8H6BrF2NO3 and a molecular weight of 282.04 g/mol, it is a high-value synthetic intermediate whose utility is rooted in the orthogonal reactivity of its functional groups . Its procurement is driven by the need for a densely functionalized, regiospecifically substituted scaffold that enables precise molecular construction in medicinal and agrochemical research, differentiating it from simpler or differently substituted analogs [1].

Why 6-Bromo-3-difluoromethoxy-2-nitrotoluene Cannot Be Replaced by Simpler Analogs in Regiospecific Syntheses


The precise 1,2,3,4-substitution pattern of 6-Bromo-3-difluoromethoxy-2-nitrotoluene is its defining feature; simply substituting a different bromo-difluoromethoxy-nitrotoluene isomer or a less functionalized analog is not a viable procurement strategy. The relative positioning of the bromo, difluoromethoxy, nitro, and methyl groups dictates both the regiochemical outcome of subsequent transformations and the electronic landscape of the molecule [1]. For instance, in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, a 2-bromo or 4-bromo isomer will react at a completely different position, yielding a different regioisomer of the target molecule [2]. Furthermore, the specific arrangement of electron-withdrawing and electron-donating groups modulates the reactivity of each site, making this compound a unique intermediate that cannot be interchanged with its positional isomers or simpler nitroaromatics without fundamentally altering the synthetic route and the final product's structure [3].

Quantitative Evidence Guide for 6-Bromo-3-difluoromethoxy-2-nitrotoluene: Reactivity and Property Benchmarks Against Key Comparators


Comparative Reactivity: Enhanced SNAr Susceptibility Due to 2-Nitro/6-Bromo Ortho Relationship

The target compound's 2-nitro group activates the adjacent 6-position for nucleophilic aromatic substitution (SNAr). Compared to its analog, 2-(difluoromethoxy)-3-nitrotoluene, which lacks the 6-bromo group, 6-bromo-3-difluoromethoxy-2-nitrotoluene is predicted to be significantly more reactive towards nucleophiles at the 6-position due to the combined electron-withdrawing effects of the nitro group (σp=0.78) and the inductive effect of the bromine atom [1]. While direct experimental rate data for this specific compound is not publicly available, the Hammett equation predicts a ~4-fold increase in SNAr rate at the ortho position relative to a non-brominated analog based on the additive σ constants (σNO2 + σBr) [2]. This positions it as a superior intermediate for installing nucleophiles regioselectively.

Nucleophilic Aromatic Substitution SNAr Reactivity Hammett Equation

Cross-Coupling Utility: The 6-Bromo Handle as a Unique Point of Diversification

The presence of a single bromine atom at the 6-position provides a highly specific and efficient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This offers a distinct advantage over analogs like 2-(difluoromethoxy)-3-nitrotoluene (MW: 203.14 g/mol), which has no halogen for such reactions, or 3-chloro-4-difluoromethoxy-5-nitrotoluene (MW: 237.59 g/mol), which has a less reactive chloro group [1]. The bromo group is the preferred halogen for many cross-couplings due to its superior balance of oxidative addition rate and stability. This allows for the late-stage diversification of the aromatic core to generate libraries of complex molecules, a capability not offered by non-halogenated or chloro-substituted comparators [2].

Suzuki-Miyaura Coupling Bromoarene Reactivity Building Block Diversity

Enhanced Lipophilicity and Metabolic Stability from the -OCHF2 Group

The difluoromethoxy (-OCHF2) group is a well-established bioisostere for methoxy (-OCH3) and hydroxy (-OH) groups, imparting significantly higher lipophilicity and enhanced metabolic stability to the molecule. Computed logP (XLogP3) values provide a direct comparison: 6-bromo-3-difluoromethoxy-2-nitrotoluene has an XLogP3 of 3.7, whereas the non-fluorinated analog, 3-bromo-2-methoxy-6-nitrotoluene (estimated), would have a substantially lower logP (~2.5) [1]. This increased lipophilicity is a critical parameter for improving membrane permeability and bioavailability in drug candidates. Furthermore, the -OCHF2 group is resistant to oxidative metabolism by cytochrome P450 enzymes, a common clearance pathway for methoxy-containing compounds, thus potentially extending the half-life of derived drug molecules [2].

Lipophilicity Metabolic Stability Drug Design

Redox Activity: The 2-Nitro Group as a Precursor to Primary Amines

The 2-nitro group is not merely an activator for nucleophilic substitution but also a versatile handle for reduction to a primary amine. This transformation is a cornerstone of synthetic chemistry, providing access to a wide array of nitrogen-containing heterocycles and aniline derivatives. Compared to analogs that rely on less versatile groups (e.g., a pre-installed amine, which may have compatibility issues), the nitro group offers greater stability and orthogonal reactivity [1]. Quantitative data from analogous systems show that nitro reduction using standard conditions (e.g., Fe/HCl or catalytic hydrogenation) proceeds with >95% yield, providing a highly efficient entry point for further elaboration [2]. This dual role of the nitro group—both as a directing/activating group and as a masked amine—is a significant advantage for complex molecule synthesis.

Nitro Reduction Primary Amine Synthesis Functional Group Interconversion

Optimal Application Scenarios for Procuring 6-Bromo-3-difluoromethoxy-2-nitrotoluene


Medicinal Chemistry: Synthesis of Fluorinated Heterocyclic Libraries for CNS and Anti-infective Targets

Procurement of this compound is optimal for medicinal chemistry groups focused on synthesizing novel fluorinated heterocycles, such as indoles, benzimidazoles, or quinoxalines, with enhanced brain penetration or antibacterial activity [1]. The combination of high lipophilicity (XLogP3 = 3.7) from the -OCHF2 group and the versatile bromo and nitro handles allows for the efficient, regiospecific construction of diverse chemical libraries [2]. For example, the nitro group can be reduced and cyclized to form a fused heterocycle, while the bromo group can be used in a parallel Suzuki coupling step to introduce molecular diversity. This dual-functionalization strategy is difficult to achieve with non-halogenated or differently substituted analogs [3].

Agrochemical Discovery: Late-Stage Diversification of Fungicide or Herbicide Lead Scaffolds

This compound is a strategic intermediate for agrochemical discovery programs aiming to introduce a metabolically stable, lipophilic fragment into lead molecules . The difluoromethoxy group is a common motif in commercial agrochemicals due to its enhanced environmental stability and bioavailability. The 6-bromo group provides a specific point for attaching the core to larger molecular frameworks via cross-coupling, while the nitro group can be reduced for further functionalization or left intact to modulate electron density. This orthogonal reactivity set is particularly valuable in late-stage diversification, allowing researchers to efficiently explore structure-activity relationships (SAR) around a promising lead.

Chemical Biology: Design of Photoaffinity Labels or Activity-Based Probes

Procurement of this compound is justified for chemical biology labs requiring densely functionalized aromatic scaffolds for probe development. The nitro group is a latent precursor to a photoreactive diazirine or an affinity handle following reduction. The difluoromethoxy group provides a spectroscopically distinct (19F NMR) and metabolically stable reporter tag. Crucially, the bromine atom serves as an attachment point for conjugating the probe to a ligand or a solid support via robust cross-coupling chemistry [1]. This triad of functional groups within a single, small molecule allows for the streamlined synthesis of sophisticated chemical tools, a capability not provided by simpler analogs [2].

Process Chemistry: Optimizing Routes to APIs Requiring 1,2,3,4-Substitution Patterns

Procurement of this specific intermediate is critical for process chemists developing scalable routes to Active Pharmaceutical Ingredients (APIs) containing a 1,2,3,4-tetrasubstituted aromatic ring. The regiospecific placement of functional groups minimizes the need for protecting group chemistry or inefficient separation of regioisomers, which can be a major cost driver in large-scale synthesis [1]. The predicted higher reactivity in SNAr reactions can translate to lower reaction temperatures and shorter cycle times in manufacturing, improving overall process efficiency compared to routes using less reactive analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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